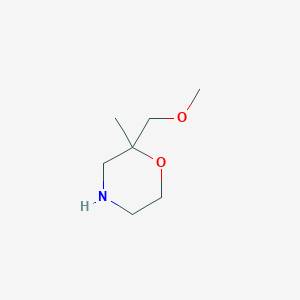

2-(Methoxymethyl)-2-methylmorpholine

Description

Significance of the Morpholine (B109124) Ring System in Organic Synthesis and Derivatives Research

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. wikipedia.org This unique combination imparts a range of desirable physicochemical properties, making it a "privileged structure" in medicinal chemistry. nih.govresearchgate.net The presence of the ether oxygen reduces the basicity of the nitrogen atom compared to piperidine, influencing its pharmacokinetic profile. oup.com Furthermore, the morpholine ring can enhance the aqueous solubility and metabolic stability of a parent molecule, crucial attributes for drug candidates. researchgate.net

In organic synthesis, morpholine and its derivatives are widely used as building blocks for more complex molecules, including antibiotics like Linezolid and anticancer agents such as Gefitinib. wikipedia.org The ring system's conformational flexibility and its ability to participate in various chemical transformations make it a valuable synthon. nih.gov Synthetic methodologies for creating substituted morpholines are diverse, often involving intramolecular cyclization of amino alcohols or palladium-catalyzed carboamination reactions, allowing for the generation of a wide array of derivatives with controlled stereochemistry. oup.comnih.gov

Contextualization of 2-(Methoxymethyl)-2-methylmorpholine as a Substituted Morpholine Derivative

This compound is a specific derivative of the morpholine core, featuring both a methoxymethyl and a methyl group at the 2-position of the ring. The molecular formula for this compound is C7H15NO2. uni.lu

| Property | Value |

| Molecular Formula | C7H15NO2 |

| Monoisotopic Mass | 145.11028 Da |

| Predicted XlogP | -0.5 |

| SMILES | CC1(CNCCO1)COC |

| InChI | InChI=1S/C7H15NO2/c1-7(6-9-2)5-8-3-4-10-7/h8H,3-6H2,1-2H3 |

| InChIKey | FSALVRVLCSTUBB-UHFFFAOYSA-N |

| A table of basic properties for this compound. uni.lu |

The substitution pattern at the C-2 position introduces a chiral center, suggesting the potential for stereoisomers with distinct biological activities. The presence of the methoxymethyl group can influence the compound's polarity and hydrogen bonding capabilities, which are critical for its interaction with biological targets. The synthesis of such C-substituted morpholines is an active area of research, with methods like indium(III)-catalyzed reductive etherification being developed to create various substituted morpholines with high diastereoselectivity. oup.com

Research Trajectories and Academic Interest in Structurally Related Methylmorpholines

While specific research on this compound is not extensively documented in publicly available literature, the broader class of methylmorpholines has been a subject of significant academic and industrial interest. For instance, N-methylmorpholine is a well-known organic compound used as a base catalyst in the production of polyurethanes. wikipedia.org Its derivative, N-methylmorpholine N-oxide (NMMO), is a commercially important oxidant and is used as a solvent in the Lyocell process for producing cellulose (B213188) fibers. wikipedia.org

Research into C-methylated morpholines, such as 2-methylmorpholine, is also prevalent. sigmaaldrich.com These compounds serve as scaffolds in the design of novel therapeutic agents. The introduction of a methyl group can impact the molecule's conformation and its binding affinity to biological targets. For example, substituted morpholine derivatives are being investigated as potential mTOR inhibitors for cancer therapy, where the substitution pattern on the morpholine ring is crucial for activity. mdpi.come3s-conferences.org The synthesis of analogues of the antidepressant drug viloxazine, which feature a substituted morpholine ring, further highlights the academic interest in this class of compounds. nih.gov The enantioselective synthesis of complex morpholine derivatives, such as those with aryloxymethyl groups, is another active research area, driven by the need for pharmacologically active agents with high selectivity. nih.gov

The study of structurally related methylmorpholines indicates a clear research trajectory focused on leveraging the morpholine scaffold's favorable properties for applications in catalysis, materials science, and medicinal chemistry. The continued development of synthetic methods to access novel substitution patterns on the morpholine ring will undoubtedly lead to the discovery of new compounds with valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)-2-methylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(6-9-2)5-8-3-4-10-7/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSALVRVLCSTUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 2 Methoxymethyl 2 Methylmorpholine

Reactions at the Nitrogen Heteroatom

The nitrogen atom in the morpholine (B109124) ring of 2-(methoxymethyl)-2-methylmorpholine is a nucleophilic and basic center, making it amenable to a variety of substitution reactions.

The secondary amine of the morpholine ring is readily alkylated and acylated. N-alkylation can be achieved with various alkylating agents, such as alkyl halides or sulfates. For instance, the N-methylation of morpholine has been successfully carried out using methanol (B129727) over a CuO-NiO/γ-Al2O3 catalyst, achieving high conversion and selectivity. researchgate.net While specific studies on this compound are not prevalent, its structural similarity to morpholine suggests it would undergo similar reactions.

Acylation of the nitrogen atom can be performed using acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. These reactions lead to the formation of N-acylmorpholine derivatives, which are important intermediates in organic synthesis. The general principles of acylation are well-established for a wide range of amines and are applicable to this substituted morpholine.

Table 1: Representative Alkylation and Acylation Reactions of Secondary Amines

| Reaction Type | Reagent Example | Product Type | General Conditions |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylated amine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetylated amine | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) |

This table presents generalized reaction conditions for the alkylation and acylation of secondary amines, which are expected to be applicable to this compound.

A wide array of N-substituted derivatives of this compound can be synthesized, leveraging the nucleophilicity of the nitrogen atom. For example, reaction with epoxides would yield N-(2-hydroxyalkyl) derivatives. Michael addition to α,β-unsaturated carbonyl compounds would result in the formation of N-(3-oxopropyl) derivatives.

The synthesis of N-substituted morpholines is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of molecules. researchgate.net For example, novel benzimidazolium salts bearing an N-methylmorpholine moiety have been synthesized and evaluated for their α-glucosidase inhibitory activity. mdpi.com This highlights the utility of forming diverse N-substituted derivatives from a morpholine core.

Reductive amination is a versatile method for the formation of C-N bonds and can be employed to introduce a variety of substituents onto the nitrogen atom of this compound. This two-step, one-pot reaction involves the initial formation of an iminium ion upon reaction with an aldehyde or ketone, followed by in-situ reduction with a suitable reducing agent. purdue.edu

Commonly used reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org The choice of reducing agent can be tailored to the specific substrates and desired reaction conditions. This methodology allows for the synthesis of a wide range of N-alkylated morpholine derivatives under mild conditions. acs.orgnih.gov

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Substrates |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones |

| Sodium Cyanoborohydride | NaBH₃CN | Aldehydes, Ketones (stable in mild acid) |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aldehydes, Ketones (mild and selective) |

This table outlines common reducing agents used in reductive amination, a pathway applicable to the nitrogen heteroatom of this compound.

Reactivity of the Methoxymethyl Side Chain

The methoxymethyl group at the C2 position introduces an ether linkage, which offers opportunities for further chemical transformations.

The ether bond in the methoxymethyl side chain can be cleaved under various conditions, typically involving strong acids or Lewis acids. masterorganicchemistry.com For example, treatment with hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the cleavage of the ether, yielding a hydroxymethyl group at the C2 position and the corresponding methyl halide. masterorganicchemistry.com The resulting 2-(hydroxymethyl)-2-methylmorpholine is a valuable intermediate that can be further derivatized.

Milder methods for the cleavage of methoxymethyl (MOM) ethers have also been developed, utilizing reagents such as bismuth trichloride. morressier.com The choice of cleavage conditions can be critical to ensure the compatibility with other functional groups within the molecule.

The cleavage of the methoxymethyl ether to a primary alcohol opens up a plethora of possibilities for further functionalization. The resulting hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Reactions Involving the Methyl Group on the Morpholine Ring

The presence of a methyl group at the C-2 position of the morpholine ring introduces a potential site for functionalization. The reactivity of this methyl group is influenced by its position adjacent to both an oxygen and a nitrogen atom within the heterocyclic structure.

Transition-metal-catalyzed C-H activation is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com For instance, the sp³ C-H bonds of methyl groups attached to aza-arenes, which are electronically similar to the environment of the methyl group in the target molecule, have been shown to be reactive. niscpr.res.in It is conceivable that under appropriate catalytic conditions, likely involving transition metals such as palladium, rhodium, or ruthenium, the methyl group of this compound could undergo activation. acs.orgresearchgate.net This would enable its coupling with various partners, such as aryl halides or olefins, to introduce new substituents. The reaction would likely proceed through the formation of a metal-carbon bond at the methyl position, followed by subsequent reaction.

Halogenation of the methyl group would provide a handle for further nucleophilic substitution reactions. While direct radical halogenation might lack selectivity due to the presence of other C-H bonds in the molecule, more controlled methods could be envisioned. For example, under basic conditions, deprotonation of the methyl group to form a carbanion, followed by reaction with an electrophilic halogen source (e.g., N-bromosuccinimide or N-chlorosuccinimide), could potentially lead to mono-, di-, or tri-halogenated products. The feasibility of this approach would depend on the acidity of the methyl protons, which is expected to be low.

| Reaction Type | Potential Reagents/Catalysts | Expected Product Type | Basis for Prediction |

| C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | 2-(Methoxymethyl)-2-(arylmethyl)morpholine | Analogy to C-H activation in other N-heterocycles. mdpi.comacs.org |

| Halogenation | NBS/NCS, Radical Initiator or Base | 2-(Halomethyl)-2-(methoxymethyl)morpholine | General principles of free radical and ionic halogenation. |

Ring-Opening and Rearrangement Reactions of the Morpholine Core

The morpholine ring is generally stable; however, under certain conditions, it can undergo ring-opening or rearrangement reactions. The substitution pattern at the C-2 position of this compound would significantly influence the course of such transformations.

Ring-opening of the morpholine core typically requires cleavage of either a C-N or a C-O bond. For instance, SN2-type ring-opening of activated aziridines and azetidines with haloalcohols is a known method for the synthesis of morpholines, proceeding through a haloalkoxy amine intermediate. nih.gov The reverse of such a reaction, a ring-opening of the morpholine, would likely require harsh conditions or specific activation. For example, treatment with strong Lewis acids could coordinate to the ring oxygen or nitrogen, facilitating nucleophilic attack and subsequent ring cleavage.

Rearrangement reactions of the morpholine skeleton itself are not common without significant electronic activation or the introduction of strain. wiley-vch.de However, the substituents at C-2 could potentially participate in rearrangements. Given the lack of unsaturation or other reactive groups that typically promote skeletal rearrangements in the core structure of this compound, such reactions are not anticipated under standard conditions.

| Reaction Type | Potential Conditions | Expected Outcome | Relevant Analogs |

| Lewis Acid-Mediated Ring Opening | Strong Lewis Acid (e.g., BBr₃), Nucleophile | Cleavage of C-O or C-N bond to form a functionalized amino alcohol derivative. | General reactivity of ethers and amines with Lewis acids. |

| Reductive Ring Opening | Strong reducing agents (e.g., LiAlH₄) under forcing conditions | Potential for C-O bond cleavage. | Reactivity of cyclic ethers. |

Oxidative and Reductive Transformations Applicable to Morpholines

The morpholine moiety in this compound contains a tertiary amine and ether linkages, which can be susceptible to oxidative and reductive conditions.

Oxidative reactions can target the nitrogen atom or the C-H bonds adjacent to the heteroatoms. Oxidation of the tertiary amine to an N-oxide is a common transformation for morpholine derivatives. Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are typically employed for this purpose. The resulting N-oxide would have altered electronic and steric properties. Furthermore, oxidative C-H functionalization adjacent to the nitrogen atom (at the C-3 or C-5 positions) can occur, as seen in the oxidative imidation of morpholin-2-ones. mdpi.com

Reductive transformations of the morpholine ring itself are less common due to its saturated nature. However, if functional groups susceptible to reduction were present on the substituents, they could be selectively reduced. For instance, if an aryl group were introduced via C-H activation, it could be hydrogenated. The morpholine ring is generally stable to catalytic hydrogenation conditions used for the reduction of other functional groups. nih.govsemanticscholar.org The ether linkage is also typically stable to most reducing agents, with the exception of very harsh conditions that can cleave C-O bonds. The reduction of 2-hydroxy-3-arylmorpholines to 3-arylmorpholines demonstrates the stability of the morpholine ring under certain reductive conditions. documentsdelivered.com

| Transformation | Typical Reagents | Potential Product | Notes |

| N-Oxidation | H₂O₂, m-CPBA | This compound N-oxide | A common reaction for tertiary amines. |

| Catalytic Hydrogenation | H₂, Pd/C | No reaction on the morpholine ring | The saturated heterocyclic core is resistant to reduction under standard conditions. nih.govsemanticscholar.org |

Spectroscopic and Analytical Characterization Methodologies for 2 Methoxymethyl 2 Methylmorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy of 2-(Methoxymethyl)-2-methylmorpholine is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would indicate the number of adjacent protons, providing critical connectivity information.

Expected ¹H NMR Spectral Features:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| CH ₃ (at C2) | 1.0 - 1.3 | Singlet (s) |

| CH ₂ (methoxymethyl) | 3.2 - 3.5 | Singlet (s) |

| OCH ₃ (methoxy) | 3.3 - 3.6 | Singlet (s) |

| Morpholine (B109124) ring CH ₂ (adjacent to N) | 2.5 - 2.9 | Multiplet (m) |

| Morpholine ring CH ₂ (adjacent to O) | 3.6 - 3.9 | Multiplet (m) |

| NH | 1.5 - 3.0 (broad) | Singlet (s) |

Note: The exact chemical shifts and coupling constants would require experimental determination.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom will produce a distinct signal.

Expected ¹³C NMR Spectral Features:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C H₃ (at C2) | 20 - 30 |

| Quaternary C (at C2) | 60 - 70 |

| C H₂ (methoxymethyl) | 70 - 80 |

| OC H₃ (methoxy) | 55 - 65 |

| Morpholine ring C H₂ (adjacent to N) | 45 - 55 |

| Morpholine ring C H₂ (adjacent to O) | 65 - 75 |

Note: These are estimated chemical shift ranges and would be confirmed by experimental data.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are essential. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the morpholine ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, for instance, between the methyl protons and the quaternary carbon at the C2 position.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. For this compound (C₇H₁₅NO₂), the expected monoisotopic mass is approximately 145.1103 g/mol . uni.lu HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition. The observation of the protonated molecule, [M+H]⁺, at an m/z of approximately 146.1176 would be a key indicator in the mass spectrum. uni.lu

Predicted Adducts in Mass Spectrometry:

| Adduct | Predicted m/z |

| [M+H]⁺ | 146.11756 |

| [M+Na]⁺ | 168.09950 |

| [M-H]⁻ | 144.10300 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine, ether, and alkane functionalities.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 (typically a sharp, medium intensity peak) |

| C-H (alkane) | Stretching | 2850 - 2960 |

| C-O (ether) | Stretching | 1050 - 1150 (strong intensity) |

| C-N (amine) | Stretching | 1020 - 1250 |

| N-H (amine) | Bending | 1590 - 1650 |

The presence of a band in the 3300-3500 cm⁻¹ range would be indicative of the N-H stretch of the secondary amine in the morpholine ring. Strong absorptions in the fingerprint region, specifically between 1050-1150 cm⁻¹, would be characteristic of the C-O stretching vibrations from the morpholine ring ether and the methoxymethyl group.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) is a premier analytical technique for the non-destructive investigation of crystalline materials. It provides definitive information about the atomic and molecular arrangement within a crystal lattice. For a compound like this compound, assuming it can be rendered in a crystalline solid form, XRD would be the definitive method for elucidating its solid-state structure.

The technique relies on the principle of Bragg's Law, where a beam of X-rays is directed at a crystalline sample. The atoms in the crystal lattice scatter the X-rays, and the constructive interference of these scattered waves produces a diffraction pattern. The angles and intensities of the diffracted beams are unique to the specific crystal structure.

Two primary XRD methods are employed:

Single-Crystal X-ray Diffraction: This is the most powerful method for structure determination. It requires a single, high-quality crystal of the compound. The analysis yields precise atomic coordinates, bond lengths, bond angles, and torsional angles, providing an unambiguous three-dimensional model of the molecule's conformation and how it packs within the unit cell.

Powder X-ray Diffraction (PXRD): This method is used when single crystals are unavailable or for analyzing bulk, polycrystalline samples. The sample is ground into a fine powder, and the resulting diffraction pattern is a fingerprint that is unique to a specific crystalline phase or polymorph. rigaku.com PXRD is crucial for identifying different crystalline forms (polymorphism), which can significantly impact a compound's physical properties. uny.ac.id While it typically does not provide the atomic-level resolution of single-crystal XRD, it is invaluable for quality control and phase identification. uny.ac.idresearchgate.net

Chromatographic Techniques for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for both the purification of synthesized compounds and the assessment of their purity. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase.

Flash Chromatography

Flash chromatography is a preparative column chromatography technique designed for the rapid and efficient purification of organic compounds from reaction mixtures. orgsyn.org It utilizes a positive pressure gradient to force the solvent (mobile phase) through the column containing the stationary phase (commonly silica gel), which speeds up the separation process compared to traditional gravity-fed chromatography.

For the purification of morpholine derivatives, flash chromatography is a commonly cited method. In the synthesis of a structurally related compound, (2R)-2-(methoxymethyl)morpholine, the crude product was successfully purified using flash chromatography. chemicalbook.com This demonstrates the applicability of the technique for this class of compounds. The selection of the stationary and mobile phases is critical for achieving good separation.

Table 1: Example Flash Chromatography Parameters for a Related Morpholine Derivative

| Parameter | Condition | Source |

| Stationary Phase | Silica Gel | chemicalbook.com |

| Mobile Phase (Eluent) | Ethyl acetate-Hexane (2:8 v/v) | chemicalbook.com |

| Application | Purification of crude product after synthesis | chemicalbook.com |

This solvent system indicates that this compound, being a moderately polar compound, would be well-suited for purification on a normal-phase silica gel column with a non-polar/polar solvent gradient.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an essential tool for assessing the purity and confirming the identity of volatile and thermally stable compounds like this compound.

In GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. An inert carrier gas (the mobile phase), such as helium, transports the sample through a long, thin capillary column (the stationary phase). scispace.com Separation occurs based on the compound's boiling point and its interactions with the stationary phase. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic identifier under specific conditions.

As the separated components exit the GC column, they enter the mass spectrometer. There, they are ionized (typically by electron ionization, EI), causing the molecules to fragment in a reproducible pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum. This spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparing it to spectral libraries or by analyzing the fragmentation pattern. scispace.com The molecular ion peak (M+) would be expected to correspond to the molecular weight of this compound (145.2 g/mol ). uni.lu

Table 2: Typical GC-MS Instrumental Parameters for Analysis of Organic Compounds

| Parameter | Typical Setting | Purpose | Source |

| Carrier Gas | Helium (99.99%) | Mobile phase to carry the sample through the column. | scispace.comthepharmajournal.com |

| Column | Fused silica capillary column (e.g., VF-5ms) | Stationary phase for separating components. | scispace.com |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. | thepharmajournal.com |

| Oven Program | Temperature ramp (e.g., 70°C to 300°C) | Controls the elution of compounds based on boiling points. | scispace.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. | scispace.comunl.edu |

| Detector | Mass Analyzer (e.g., Quadrupole) | Separates ions by their mass-to-charge ratio. | unl.edu |

This technique is highly sensitive and can detect trace impurities, making it ideal for purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another cornerstone chromatographic technique used for the separation, identification, and quantification of compounds. Unlike GC, HPLC is suitable for a much broader range of compounds, including those that are non-volatile or thermally unstable.

In HPLC, a liquid solvent (mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). For a moderately polar compound like this compound, a reversed-phase HPLC method would likely be employed. nih.gov In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol (B129727). nih.gov

The sample is injected into the mobile phase stream and travels through the column. Separation is achieved based on the analyte's relative affinity for the stationary and mobile phases. Less polar compounds interact more strongly with the non-polar stationary phase and thus elute later, while more polar compounds are swept through more quickly with the polar mobile phase.

Detection is commonly performed using an ultraviolet (UV) detector. nih.gov However, since this compound lacks a strong chromophore, UV detection might have limited sensitivity. In such cases, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more appropriate for sensitive detection and quantification. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound peak.

Table 3: Hypothetical HPLC Parameters for Purity Assessment

| Parameter | Typical Condition | Purpose | Source |

| Mode | Reversed-Phase | Separates compounds based on hydrophobicity. | nih.gov |

| Column | C18 (ODS) bonded silica, 5 µm | Non-polar stationary phase. | nih.govnih.gov |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | Polar mobile phase; gradient allows for elution of a range of polarities. | nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. | nih.gov |

| Detector | UV (at low wavelength), ELSD, or Mass Spectrometry (MS) | To detect and quantify the compound as it elutes. | nih.govnih.gov |

HPLC is a robust and reliable method for determining the purity of a final product, often providing results with high precision and accuracy. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Methoxymethyl 2 Methylmorpholine

Molecular Modeling and Conformational Analysis

The conformational landscape of 2-(Methoxymethyl)-2-methylmorpholine is primarily dictated by the chair conformation of the morpholine (B109124) ring, which is the most stable arrangement for this heterocyclic system. acs.orgnih.govresearchgate.net The presence of two substituents on the C2 carbon, a methyl group and a methoxymethyl group, introduces specific conformational preferences.

Molecular modeling studies, employing methods such as molecular mechanics (MM) and density functional theory (DFT), are crucial for identifying the most stable conformers. researchgate.net The primary conformational isomers arise from the axial or equatorial positioning of the methoxymethyl group. Theoretical calculations have shown that for many substituted morpholines, the equatorial conformer is energetically favored. acs.orgnih.gov In the case of this compound, the chair conformation with the methoxymethyl group in the equatorial position is predicted to be the global minimum on the potential energy surface. This preference is attributed to the minimization of steric hindrance.

Advanced spectroscopic techniques, combined with theoretical calculations, have been used to explore the conformational properties of morpholine itself, identifying distinct chair-equatorial and chair-axial conformers. acs.orgnih.govacs.org These studies provide a strong basis for understanding the conformational behavior of its derivatives.

Table 1: Illustrative Conformational Energy of this compound

| Conformer | Relative Energy (kcal/mol) |

| Chair (Equatorial Methoxymethyl) | 0.00 |

| Chair (Axial Methoxymethyl) | 2.50 |

| Twist-Boat | 5.80 |

Note: Data are illustrative and based on typical energy differences for substituted morpholines.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of this compound. researchgate.netscirp.org These calculations provide valuable information about the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap generally implies higher reactivity. For morpholine derivatives, the HOMO is typically localized on the nitrogen and oxygen atoms, indicating these are the most probable sites for electrophilic attack.

Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. In this compound, the nitrogen and oxygen atoms are expected to be the regions of highest negative electrostatic potential.

Table 2: Illustrative Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Note: These values are hypothetical and serve as examples of typical quantum chemical data.

Reaction Mechanism Studies and Transition State Analysis

Computational methods are invaluable for investigating the mechanisms of reactions involving this compound. nih.govrsc.org For instance, the ring-opening of the morpholine nucleus is a reaction of significant interest. nih.gov Theoretical studies can map out the potential energy surface for such reactions, identifying intermediates, transition states, and the corresponding activation energies.

Quantum chemistry calculations have been employed to study the ring-opening pathways in the oxidation of morpholine, revealing competitive low-energy pathways following molecular oxygen addition to morpholine radicals. nih.gov Similar methodologies could be applied to understand the reactivity of this compound in various chemical environments. For example, the SN2-type ring opening of activated aziridines and azetidines with haloalcohols provides a synthetic route to morpholines and their homologues, and the mechanism of such reactions can be elucidated through computational analysis. nih.gov

Gold(I)-catalyzed tandem ring-opening and cycloisomerization reactions of aziridines with propargyl alcohols have been developed for the construction of morpholine derivatives, and computational studies can shed light on the intricate mechanistic details of such catalytic cycles. rsc.org

Docking and Interaction Studies with Non-Biological Targets (e.g., material surfaces)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net While frequently used in drug design to study protein-ligand interactions, docking can also be applied to understand the interaction of molecules with non-biological targets such as material surfaces.

For instance, morpholine derivatives have been investigated as corrosion inhibitors for steel in acidic solutions. acs.org Computational studies, including molecular dynamics simulations, can be used to model the adsorption of this compound onto a metal surface. These simulations can reveal the binding energy, orientation of the molecule on the surface, and the nature of the interactions (e.g., through the nitrogen and oxygen heteroatoms). Such studies are crucial for designing more effective corrosion inhibitors. acs.org

Table 3: Illustrative Docking Results of this compound on a Model Iron Surface

| Parameter | Value |

| Binding Energy (kcal/mol) | -15.8 |

| Key Interacting Atoms | N, O |

| Adsorption Orientation | Parallel to the surface |

Note: The data presented is for illustrative purposes to demonstrate the output of a typical docking study.

Cheminformatics Approaches for Library Design and Screening of Analogs

Cheminformatics utilizes computational and informational techniques to address problems in the field of chemistry. For this compound, cheminformatics approaches can be employed for the design and virtual screening of analog libraries. mdpi.comresearchgate.net The morpholine scaffold is prevalent in many biologically active compounds and approved drugs. nih.gov

By systematically varying the substituents on the morpholine ring, large virtual libraries of analogs can be generated. nih.gov Cheminformatics tools can then be used to calculate various molecular descriptors for these analogs, such as molecular weight, lipophilicity (logP), and polar surface area. These descriptors are important for predicting the pharmacokinetic properties of the compounds.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the analogs with their predicted activity or property of interest. acs.org This allows for the efficient in silico screening of large compound libraries to identify promising candidates for synthesis and further investigation. The design of diverse morpholine templates is an active area of research for creating screening libraries for drug discovery. nih.gov

Advanced Materials Science Applications and Non Biological Utilities of Morpholine Derivatives

Functionality as Curing Agents, Stabilizers, and Cross-Linking Agents in Polymer Science

There is currently a lack of specific studies focusing on the application of 2-(Methoxymethyl)-2-methylmorpholine as a curing agent, stabilizer, or cross-linking agent in polymer science. However, the chemical structure of morpholine (B109124) derivatives suggests potential for such functions. For instance, other morpholine compounds, such as 4-methyl-2-morpholinone, have been investigated as curing agents for epoxy resins. google.com The nitrogen atom in the morpholine ring can act as a catalyst or a reactive site in polymerization reactions.

The potential for this compound to act in these capacities would depend on its reactivity and steric hindrance. The presence of the methoxymethyl and methyl groups on the same carbon atom could influence its effectiveness. Further research would be necessary to determine its efficacy and reaction kinetics compared to other established agents.

Table 1: Potential Polymer Science Applications of this compound (Hypothetical)

| Function | Potential Mechanism | Status of Research |

| Curing Agent | The tertiary amine could potentially catalyze epoxy or isocyanate curing reactions. | No specific data available for this compound. |

| Stabilizer | The amine group might act as a radical scavenger or acid scavenger, preventing polymer degradation. | No specific data available for this compound. |

| Cross-Linking Agent | If functional groups were modified, it could be incorporated into polymer chains as a cross-linker. | No specific data available for this compound. |

Exploration as Solvents and Catalysts in Industrial Processes

The physical properties of this compound, such as its polarity and boiling point, would determine its suitability as a solvent for various chemical reactions. As a tertiary amine, it could also potentially function as a base catalyst in organic synthesis, similar to other hindered amines. Empirical studies are needed to characterize its solvent properties and catalytic activity.

Development as Corrosion Inhibitors in Aqueous Systems

The application of this compound as a corrosion inhibitor has not been specifically documented in research literature. However, morpholine and other amine-based compounds are widely used as corrosion inhibitors, particularly in boiler water treatment and steam condensate systems. silverfernchemical.comgoogle.comwikipedia.org These molecules function by adsorbing onto metal surfaces, forming a protective film, and by neutralizing acidic species in the water. silverfernchemical.com

Given its morpholine backbone, it is plausible that this compound could exhibit corrosion-inhibiting properties. The effectiveness would be influenced by its ability to form a stable, adherent layer on metal surfaces and its volatility in steam systems.

Table 2: Comparative Properties of Morpholine-Based Corrosion Inhibitors (Illustrative)

| Compound | Known Application | Mechanism | Data for this compound |

| Morpholine | Boiler water and steam condensate systems silverfernchemical.comwikipedia.org | Neutralizing amine, film formation silverfernchemical.com | Not Available |

| Cyclohexylamine | Steam condensate systems google.com | Neutralizing amine | Not Available |

| N-Methylmorpholine | Potential precursor to corrosion inhibitors | Base for neutralization | Not Available |

Investigation as Thermoresponsive Draw Solutes in Separation Technologies (e.g., Forward Osmosis)

There is no available research on the investigation of this compound as a thermoresponsive draw solute for applications like forward osmosis. Thermoresponsive polymers, which exhibit a lower critical solution temperature (LCST), are of interest in this field. Some polymers derived from morpholine, such as poly(N-acryloylmorpholine), are known for their biocompatibility and water solubility, and modifications can impart thermoresponsive behavior. nih.gov

For this compound to be a viable thermoresponsive draw solute, it would need to exhibit a significant change in hydrophilicity with temperature, allowing for easy separation from the product water. The specific molecular structure, including the methoxymethyl and methyl groups, would play a critical role in determining any such properties. This remains a hypothetical application requiring future investigation.

Structure Reactivity and Synthetic Utility Relationships Within 2 Methoxymethyl 2 Methylmorpholine Analogs

Influence of Substituent Position and Nature on Chemical Transformations

There is no available research specifically detailing the chemical transformations of 2-(Methoxymethyl)-2-methylmorpholine. The substituents at the C2 position—a methyl group and a methoxymethyl group—are expected to influence the reactivity of the morpholine (B109124) ring. The presence of a quaternary carbon at the C2 position, for instance, would sterically hinder reactions at this site and at the adjacent nitrogen atom. The ether linkage in the methoxymethyl group could potentially be cleaved under strong acidic conditions. However, without experimental studies, any discussion of reaction kinetics, yields, and product distributions remains speculative.

Impact of Stereochemistry on Synthetic Outcomes and Efficiency

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers. A synthetic route for (2R)-2-(Methoxymethyl)morpholine has been reported, but detailed studies on how the stereochemistry at this center influences the outcomes and efficiency of subsequent reactions are not available. In broader contexts, the stereochemistry of morpholine derivatives is crucial in determining their biological activity and interaction with chiral reagents or catalysts. For this specific compound, however, there is no data to construct a detailed analysis of stereoselective reactions or the impact of its chirality on synthetic efficiency.

Correlations between Structural Features and Physicochemical Parameters Relevant to Synthetic Processes

Physicochemical parameters such as pKa, solubility, boiling point, and partition coefficient are fundamental to understanding and optimizing synthetic processes. For this compound, experimentally determined values for these properties are not available in the literature. While computational tools can predict some of these parameters, a comprehensive analysis requires empirical data from a series of related analogs to establish clear structure-property relationships. Such data for 2,2-disubstituted morpholines with systematic variations in the substituents are not currently available.

Computational Approaches to Elucidate Structure-Reactivity Linkages

Computational chemistry is a powerful tool for understanding molecular structure, stability, and reactivity. Methods like Density Functional Theory (DFT) could provide insights into the conformational preferences of the morpholine ring, the electron distribution, and the energies of frontier molecular orbitals, all of which are pertinent to its reactivity. However, a search of the scientific literature did not yield any computational studies specifically focused on this compound. Such studies would be invaluable for predicting its behavior in chemical reactions and for understanding the electronic and steric effects of the C2 substituents.

Future Research Directions and Unexplored Avenues for 2 Methoxymethyl 2 Methylmorpholine

Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into 2-(methoxymethyl)-2-methylmorpholine should prioritize the development of sustainable synthetic routes that adhere to the principles of green chemistry.

Current synthetic strategies for morpholine (B109124) derivatives often rely on multi-step processes that may involve hazardous reagents and generate significant waste. e3s-conferences.org A promising avenue for future research would be the adaptation of recently developed green synthetic methods for morpholines to the specific case of this compound. For instance, one- or two-step, redox-neutral protocols using inexpensive and less hazardous reagents could be explored. e3s-conferences.org The investigation of catalytic methods, particularly those employing earth-abundant metals, would also be a significant step towards a more sustainable synthesis.

A key area of investigation would be the use of bio-based starting materials. Research could focus on deriving the necessary precursors for this compound from renewable feedstocks, thereby reducing the reliance on petrochemicals. The use of greener solvent systems, such as water, supercritical fluids, or bio-derived solvents, should also be a primary consideration in the development of new synthetic protocols.

| Research Question | Proposed Green Chemistry Approach | Potential Advantages |

| Can this compound be synthesized more sustainably? | Development of a one-pot or tandem reaction from simple, readily available precursors. | Reduced reaction steps, lower energy consumption, and minimized waste generation. |

| Can renewable feedstocks be used for the synthesis? | Exploration of synthetic pathways starting from bio-derived platform chemicals. | Reduced carbon footprint and enhanced sustainability of the overall process. |

| Can hazardous reagents and solvents be replaced? | Utilization of catalytic methods (e.g., biocatalysis, earth-abundant metal catalysis) and green solvents. | Improved safety profile and reduced environmental impact. |

Catalytic Applications of the Morpholine Derivative

The structural features of this compound, including its chiral center and the presence of both nitrogen and oxygen atoms, suggest its potential as a ligand or organocatalyst in asymmetric synthesis. The morpholine core is known to be a component of various catalysts, and future research could explore the specific catalytic activities of this derivative. nih.gov

One of the primary areas of investigation would be its application as a chiral ligand in transition metal catalysis. The nitrogen and ether oxygen atoms could act as bidentate coordinating sites for a variety of metal centers. The steric and electronic properties imparted by the methoxymethyl and methyl groups at the C2 position could influence the stereoselectivity of catalytic transformations, such as asymmetric hydrogenations, C-C bond-forming reactions, and oxidations.

Furthermore, the potential of this compound as an organocatalyst should be explored. While the reactivity of morpholine-based enamines in organocatalysis can be lower than that of their pyrrolidine (B122466) counterparts, the specific substitution pattern of this compound might offer unique reactivity or selectivity. nih.gov Research could focus on its use in Michael additions, aldol (B89426) reactions, and other fundamental organic transformations.

| Potential Catalytic Application | Type of Reaction | Rationale |

| Asymmetric Hydrogenation | Reduction of prochiral olefins or ketones | The chiral environment provided by the ligand could induce high enantioselectivity. |

| Asymmetric Aldol Reaction | Carbon-carbon bond formation | As an organocatalyst, it could facilitate the formation of chiral β-hydroxy carbonyl compounds. |

| Asymmetric Michael Addition | Conjugate addition to α,β-unsaturated systems | The steric hindrance and electronic effects of the substituents may control the stereochemical outcome. |

Integration into Advanced Functional Materials

The incorporation of specific molecular motifs into polymers and other materials can impart unique properties and functionalities. Morpholine derivatives have been explored for their potential in creating advanced materials with applications in various fields, including pharmaceuticals and materials science. e3s-conferences.orgnih.gov Future research could investigate the integration of this compound as a monomer or a functional additive in the development of novel materials.

One avenue of exploration is the synthesis of polymers containing the this compound moiety. This could be achieved by functionalizing the morpholine nitrogen and then polymerizing the resulting monomer. The resulting polymers could exhibit interesting properties, such as stimuli-responsiveness (e.g., pH or temperature sensitivity) due to the basic nitrogen atom. Such materials could have applications in drug delivery systems, smart hydrogels, or coatings. nih.gov

Another area of interest is the use of this compound as a building block or ligand in the synthesis of metal-organic frameworks (MOFs). mdpi.comnih.gov The coordinating ability of the morpholine ring could be exploited to create novel porous materials with potential applications in gas storage, separation, and catalysis. The specific stereochemistry and functional groups of the molecule could influence the topology and properties of the resulting MOF.

| Material Type | Method of Integration | Potential Properties and Applications |

| Functional Polymers | Incorporation as a monomer into polymer chains. | pH-responsive materials for controlled release, biocompatible materials for biomedical applications. |

| Metal-Organic Frameworks (MOFs) | Use as an organic linker or ligand. | Chiral stationary phases for enantioselective separations, catalysts for asymmetric reactions. |

| Surface Modification | Grafting onto the surface of a substrate. | Altering surface properties such as hydrophilicity, biocompatibility, or catalytic activity. |

Exploration of New Reaction Pathways and Mechanistic Insights

A fundamental understanding of the reactivity of this compound is crucial for its potential applications. Future research should focus on exploring its behavior in various chemical transformations and elucidating the underlying reaction mechanisms.

Studies on the decomposition of morpholine have provided insights into its thermal stability and breakdown pathways. acs.orgresearchgate.netnih.gov Similar investigations into this compound could reveal how the substituents at the C2 position influence its stability and reactivity under different conditions. This would be important for its potential use as a solvent or a component in materials subjected to thermal stress.

Furthermore, the exploration of novel reactions involving this specific morpholine derivative could lead to the discovery of new synthetic methodologies. For example, its reactivity with various electrophiles and nucleophiles could be systematically studied. Mechanistic investigations, potentially aided by computational modeling, could provide a deeper understanding of the transition states and intermediates involved in its reactions, which would be invaluable for optimizing reaction conditions and designing new catalytic cycles. nih.gov

| Research Area | Experimental/Computational Approach | Expected Insights |

| Thermal Stability and Decomposition | Thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and computational modeling. | Understanding the compound's stability and potential decomposition products. |

| Reactivity Profiling | Systematic reactions with a range of electrophiles, nucleophiles, and radical initiators. | Mapping the chemical space and identifying novel transformations. |

| Mechanistic Studies | Kinetic studies, isotopic labeling, and density functional theory (DFT) calculations. | Elucidation of reaction pathways, transition states, and the role of the substituents in influencing reactivity. |

Q & A

Q. What are the established synthetic routes for 2-(Methoxymethyl)-2-methylmorpholine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves alkylation or ring-closing reactions. For example, reacting morpholine derivatives with methoxymethyl halides under controlled conditions (e.g., dichloromethane solvent, 0–25°C) . Optimization requires:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions like over-alkylation.

- Catalyst selection : Use of mild bases (e.g., K₂CO₃) to avoid hydrolysis of the methoxymethyl group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 3.3–3.7 ppm for methoxymethyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and rule out impurities.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect trace byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer: Contradictions often arise from:

- Solvent purity : Trace water in dichloromethane reduces yields by promoting hydrolysis. Use molecular sieves for drying .

- Reaction time : Prolonged stirring (>24 hrs) may degrade intermediates. Monitor via TLC at 2-hour intervals.

- Byproduct analysis : LC-MS identifies side products (e.g., N-oxide derivatives), guiding protocol refinements .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated stability testing : Incubate the compound in buffers (pH 1–12) at 40–60°C for 48–72 hrs.

- Degradation profiling : Use HPLC to quantify breakdown products (e.g., morpholine ring-opening products at pH <3) .

- Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics to predict shelf-life .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Electrostatic potential mapping : Identify nucleophilic/electrophilic sites (e.g., oxygen atoms in the morpholine ring) .

- Transition state analysis : Simulate reaction pathways (e.g., SN2 substitutions) to estimate activation energies.

- Solvent effects : Include implicit solvent models (e.g., COSMO) to refine predictions for polar aprotic solvents .

Q. What experimental designs are recommended for investigating the compound’s biological activity in pharmacological studies?

Methodological Answer:

- Dose-response assays : Test concentrations from 1 nM–100 µM in cell-based models (e.g., GPCR binding assays).

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Toxicity screening : Use zebrafish embryos or in vitro cytotoxicity assays (e.g., MTT) to evaluate IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply random-effects models to account for variability .

- Assay validation : Cross-check results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).

- Structural analogs : Compare activity trends with similar morpholine derivatives to identify structure-activity relationships (SAR) .

Tables for Key Data

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions | |

| Solvent | Anhydrous CH₂Cl₂ | Prevents hydrolysis | |

| Reaction Time | 6–8 hrs | Balances completion vs. degradation |

Table 2: Stability Under Accelerated Conditions (40°C)

| pH | % Degradation (72 hrs) | Major Degradation Product |

|---|---|---|

| 1.0 | 98% | Morpholine-2-carboxylic acid |

| 7.4 | 12% | None detected |

| 12.0 | 45% | N-demethylated derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.